molecular formula C10H12N4O2S B1666224 3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one CAS No. 618913-30-7

3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one

Cat. No. B1666224
M. Wt: 252.3 g/mol
InChI Key: RSPDBEVKURKEII-LURJTMIESA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions used in the synthesis. It would also include an analysis of the yield and purity of the synthesized compound.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reagents and conditions needed for these reactions and the products that are formed.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.).


Scientific Research Applications

Transformation into 6-Amino-7H-purin-8(9H)-one Derivatives

Alkylation of 6-amino-7H-purin-8(9H)-thione with (R)-[(trityloxy)methyl]oxirane yields S-alkyl derivatives, which can be converted into 6-amino-7H-purin-8(9H)-one derivatives. This process demonstrates a method for transforming 8-[(2-hydroxyalkyl)sulfanyl]adenines into derivatives of 8-hydroxyadenine, useful in various chemical and pharmaceutical applications (Janeba, Holý, & Masojídková, 2001).

Synthesis of Oxetane and Oxolane Derivatives

1-(2,3-Epoxypropyl)-1-cyclohexanol and its analogues, when treated with base, yield corresponding oxetanes and oxolane derivatives. Such compounds have applications in synthetic organic chemistry and drug development (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977).

Synthesis of Bioactive Purine Derivatives

Base-substituted 2-amino-3-(purin-9-yl)propanoic acids, including derivatives with a sulfanyl group, have been synthesized and tested for immunostimulatory and immunomodulatory potency. These compounds are significant in medical research for their potential therapeutic applications (Doláková, Holý, Zídek, Masojídková, & Kmoníčková, 2005).

One-Pot Synthesis of Chromen-2-One Derivatives

3-[2-(1H-Benzimidazol-2-yl-Sulfanyl)-Acetyl]-Chromen-2-Ones can be synthesized in a one-pot process. These compounds, with their complex molecular structures, have potential applications in the development of new pharmaceuticals and advanced materials (Tasqeeruddin & Dubey, 2012).

Design of Thiopyrimidine-Glucuronide Compounds

Thiopyrimidine-glucuronide compounds show promising biological activities, indicating their potential use in drug discovery and biochemical research. Their synthesis involves the formation of a dihydropyrimidine skeleton and installation of a pyrimidine ring with an amino group (Wanare, 2022).

Crystal Structure and Biological Studies

The study of 4, 5-dihydro-1,3,4-oxadiazole-2-thiones derivatives provides insights into their molecular structure and potential biological activities, including antimicrobial properties, which are essential in pharmaceutical research (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).

Synthesis and Biological Evaluation of Coumarin Derivatives

The synthesis of 3-{[(1, 3-benzoxazol-2-yl) sulfanyl] (phenyl) methyl}-4‑hydroxy-2H-1-benzopyran-2-one derivatives and their biological evaluations highlight their potential in medicinal chemistry and drug design (Naik & Bodke, 2019).

Synthesis of Thiourea and Acetophenone Derivatives

The synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives showcases their physiological properties and potential use in drug development (Farzaliyev et al., 2020).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve determining appropriate safety precautions for handling and storing the compound.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications of the compound, and unanswered questions about its properties or behavior.


properties

IUPAC Name

3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c15-9-7-8(12-5-11-7)14(10(17)13-9)4-6-2-1-3-16-6/h5-6H,1-4H2,(H,11,12)(H,13,15,17)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPDBEVKURKEII-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=C(C(=O)NC2=S)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)CN2C3=C(C(=O)NC2=S)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one

CAS RN

618913-30-7
Record name AZD-5904
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618913307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2R)-tetrahydrofuran-2-ylmethyl]-2-thioxo-1,2,3,7-tetrahydro-6H-purin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AZD-5904
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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